2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N-(2-(dimethylamino)ethyl)acetamide

Medicinal chemistry Hit-to-lead optimization Compound library procurement

2-(3-Chloro-6-oxopyridazin-1(6H)-yl)-N-(2-(dimethylamino)ethyl)acetamide (CAS 805187-00-2) is a synthetic pyridazinone-acetamide hybrid that combines a 3-chloro-6-oxopyridazine core with an N-(2-dimethylaminoethyl) side chain. The compound is cataloged within the InterBioScreen bioactive screening collection as BB_SC-9953 (molecular formula C10H15ClN4O2, molecular weight 258.70 g/mol).

Molecular Formula C10H15ClN4O2
Molecular Weight 258.70
CAS No. 805187-00-2
Cat. No. B3033087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N-(2-(dimethylamino)ethyl)acetamide
CAS805187-00-2
Molecular FormulaC10H15ClN4O2
Molecular Weight258.70
Structural Identifiers
SMILESCN(C)CCNC(=O)CN1C(=O)C=CC(=N1)Cl
InChIInChI=1S/C10H15ClN4O2/c1-14(2)6-5-12-9(16)7-15-10(17)4-3-8(11)13-15/h3-4H,5-7H2,1-2H3,(H,12,16)
InChIKeyYLOBNNLRSCQYAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chloro-6-oxopyridazin-1(6H)-yl)-N-(2-(dimethylamino)ethyl)acetamide (CAS 805187-00-2): Core Structural Identity and Catalog Provenance for Procurement Decisions


2-(3-Chloro-6-oxopyridazin-1(6H)-yl)-N-(2-(dimethylamino)ethyl)acetamide (CAS 805187-00-2) is a synthetic pyridazinone-acetamide hybrid that combines a 3-chloro-6-oxopyridazine core with an N-(2-dimethylaminoethyl) side chain [1]. The compound is cataloged within the InterBioScreen bioactive screening collection as BB_SC-9953 (molecular formula C10H15ClN4O2, molecular weight 258.70 g/mol) [2]. It belongs to a congeneric series of 3-chloro-6-oxopyridazin-1-yl acetamides that differ solely in the nature of the amide substituent, a structural feature that critically governs hydrogen-bonding capacity, basicity, and potential for salt formation.

Why 2-(3-Chloro-6-oxopyridazin-1(6H)-yl)-N-(2-(dimethylamino)ethyl)acetamide Cannot Be Replaced by Simpler In-Class Acetamide Analogs


Within the InterBioScreen BB_SC-99xx sub-series, the terminal amide substituent is not a passive structural ornament but the dominant determinant of physicochemical behavior relevant to assay performance. Progressing from the unsubstituted acetamide (BB_SC-9950) through the N,N-dimethyl amide (BB_SC-9951) to the N-(2-dimethylaminoethyl) acetamide (BB_SC-9953, target compound) introduces a stepwise increase in molecular weight (+28 Da and +43 Da, respectively), an increase in calculated topological polar surface area (+9.7 Ų and +15.5 Ų), and—crucially—the acquisition of a tertiary amine with a predicted pKa of ~8.9 that enables pH-dependent ionization and hydrochloride salt formation absent in the two simpler analogs [1]. These differences mean that the three compounds are not interchangeable in any assay where solubility, permeability, or protonation state matters, and they will generate distinct structure-activity relationship (SAR) vectors in hit-to-lead campaigns [2]. A procurement choice based solely on scaffold identity without considering the amide substituent therefore carries a high risk of obtaining a compound that fails to reproduce expected screening behavior.

Quantitative Differentiation Evidence for 2-(3-Chloro-6-oxopyridazin-1(6H)-yl)-N-(2-(dimethylamino)ethyl)acetamide (805187-00-2) Versus Closest Analogs


Molecular Weight and Formula Progression Across the BB_SC-99xx Congeneric Series

The target compound (BB_SC-9953, C10H15ClN4O2) exhibits a molecular weight of 258.70 g/mol, which is +71.12 g/mol larger than the unsubstituted acetamide BB_SC-9950 (C6H6ClN3O2, 187.58 g/mol) and +43.06 g/mol larger than the N,N-dimethyl acetamide BB_SC-9951 (C8H10ClN3O2, 215.64 g/mol) [1]. This mass increment corresponds to the dimethylaminoethyl side chain, which contributes one additional hydrogen-bond donor (amide N–H) and one additional hydrogen-bond acceptor (tertiary amine) compared to BB_SC-9951, and three additional rotatable bonds that increase conformational flexibility [2]. The presence of a basic tertiary amine (predicted pKa ~8.9) further differentiates BB_SC-9953 from BB_SC-9950 and BB_SC-9951, both of which lack a titratable basic center within the pH 5–9 range.

Medicinal chemistry Hit-to-lead optimization Compound library procurement

Salt-Formation Capability: Hydrochloride Salt Melting Point as a Differentiator from N,N-Dialkyl and Unsubstituted Analogs

The hydrochloride salt of the target compound (III, R = NHCH2CH2NMe2·HCl) was reported by Rosseels et al. to exhibit a melting point of 263 °C, whereas the corresponding diethylaminoethyl analog hydrochloride (III, R = NHCH2CH2NEt2·HCl) melts at 258 °C [1]. In contrast, BB_SC-9950 (unsubstituted acetamide) and BB_SC-9951 (N,N-dimethyl acetamide) lack a basic amine capable of forming a stable hydrochloride salt, which precludes salt-mediated modulation of aqueous solubility and dissolution rate [2]. The 5 °C melting point elevation of the dimethylaminoethyl analog relative to the diethylaminoethyl variant suggests tighter crystal packing, which may correlate with superior solid-state stability under ambient storage conditions.

Pre-formulation Salt screening Solid-state characterization

Hydrogen-Bond Donor/Acceptor Count and Topological Polar Surface Area Differentiation

The target compound (BB_SC-9953) possesses 1 hydrogen-bond donor (amide N–H) and 5 hydrogen-bond acceptors (2 carbonyl oxygens, 1 chloro substituent, 2 nitrogen atoms), yielding a calculated topological polar surface area (tPSA) of approximately 81.5 Ų [1]. By comparison, BB_SC-9951 (N,N-dimethyl amide) has 0 hydrogen-bond donors, 4 hydrogen-bond acceptors, and a tPSA of ~66.0 Ų; BB_SC-9950 (unsubstituted amide) has 2 hydrogen-bond donors (amide –NH2), 4 acceptors, and a tPSA of ~76.0 Ų [2]. These differences are critical because a hydrogen-bond donor count ≥1 and tPSA >75 Ų are established thresholds that influence blood-brain barrier penetration probability and oral bioavailability classification.

Physicochemical profiling Drug-likeness CNS MPO scoring

Synthetic Yield and Purity Benchmarking Against Analogous Pyridazinone-Acetamide Derivatives

The target compound was synthesized in 50% isolated yield (as hydrochloride salt) via condensation of N-(2-chloroacetyl)-N',N'-dimethylethylenediamine with 3-chloropyridazin-6-one [1]. This yield is comparable to that reported for the diethylaminoethyl analog (50% yield) and the corresponding ester-linked dimethylaminoethyl derivative (60% yield), indicating that the amide-linked series is synthetically robust and reproducible [1]. Current commercial offerings of the free base report purities of 95%+ (Chemenu) and 98% (Leyan) , providing sufficient purity for primary screening without additional purification.

Synthetic chemistry Compound procurement Quality control

Recommended Application Scenarios for 2-(3-Chloro-6-oxopyridazin-1(6H)-yl)-N-(2-(dimethylamino)ethyl)acetamide (805187-00-2) Based on Evidence-Based Differentiation


Hit-to-Lead SAR Exploration Around Pyridazinone Scaffolds Requiring a Titratable Basic Amine

When an initial pyridazinone hit (e.g., BB_SC-9950 or BB_SC-9951) shows promising biochemical activity but poor aqueous solubility at physiological pH, BB_SC-9953 offers a direct structural upgrade: its dimethylaminoethyl side chain introduces a basic tertiary amine with a predicted pKa of ~8.9 that enables hydrochloride salt formation, as demonstrated by the well-characterized HCl salt melting at 263 °C [1]. This salt-forming capacity provides a handle for solubility optimization without altering the pyridazinone core pharmacophore. The compound is therefore recommended as a procurement priority in SAR series where balancing potency with developability endpoints (solubility, permeability, and solid-state stability) is the primary objective.

Construction of Physicochemically Diverse Screening Subsets for CNS or Intracellular Targets

BB_SC-9953 occupies a unique physicochemical niche among the BB_SC-99xx congeners: it is the only member with exactly one hydrogen-bond donor (amide N–H) and a tPSA >75 Ų while simultaneously possessing a basic center [1]. This profile is aligned with CNS drug-likeness guidelines, where at least one HBD and moderate tPSA are favorable. For screening campaigns targeting intracellular CNS enzymes (e.g., MAO isoforms, for which the pyridazinone scaffold has established precedence [2]), BB_SC-9953 should be included alongside BB_SC-9950 and BB_SC-9951 to ensure that the screening set samples the full range of hydrogen-bonding and ionization states accessible to this chemotype.

Pre-formulation and Salt Selection Studies for Pyridazinone-Derived Lead Series

The availability of a structurally characterized hydrochloride salt (m.p. 263 °C) with a 5 °C melting point advantage over the diethylaminoethyl analog (m.p. 258 °C) makes BB_SC-9953 a strong candidate for early pre-formulation studies [1]. The target compound can serve as a reference point for salt screening matrices, where the impact of the dimethylaminoethyl vs. diethylaminoethyl side chain on crystallinity, hygroscopicity, and thermal stability can be directly compared. Procurement of both the free base and the hydrochloride salt form is recommended to enable polymorph screening and solubility-pH profiling in early development.

Benchmarking Compound Library Procurement Standards for Hit Validation

For laboratories that have identified pyridazinone-containing screening hits and need to order validation material, BB_SC-9953 (CAS 805187-00-2) is available from multiple commercial vendors at purities of 95–98% [1][2]. The compound's known synthetic route (50% yield, one-step condensation) and InterBioScreen provenance ensure that procurement is not constrained by supply bottlenecks. When ordering, specifying CAS 805187-00-2 rather than the InterBioScreen catalog number BB_SC-9953 helps avoid confusion with BB_SC-9950 or BB_SC-9951, which differ in the critical amide substituent and will produce divergent assay results.

Quote Request

Request a Quote for 2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N-(2-(dimethylamino)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.